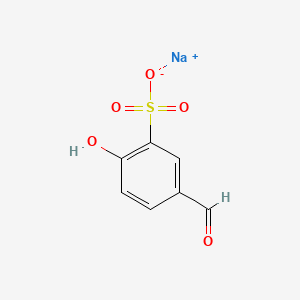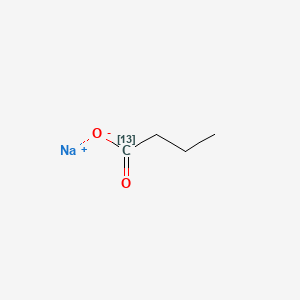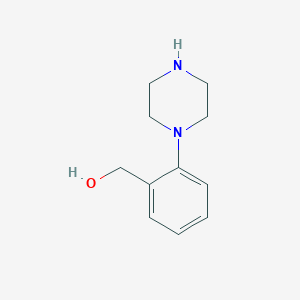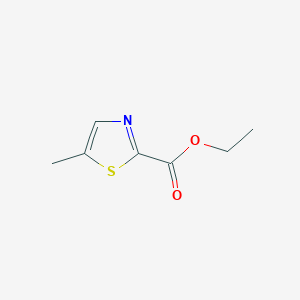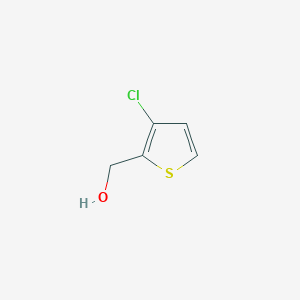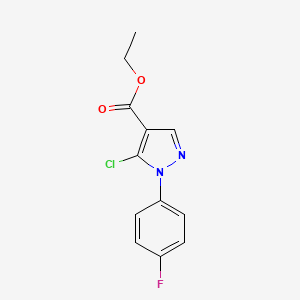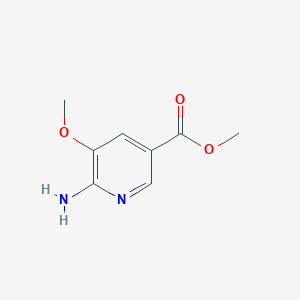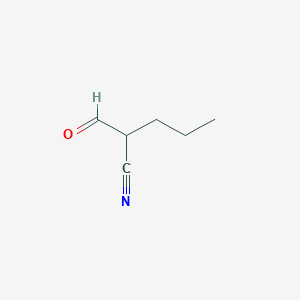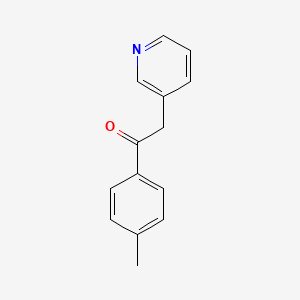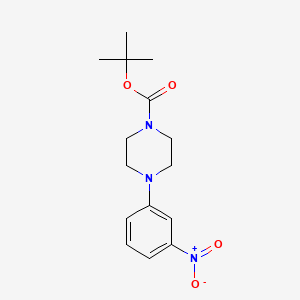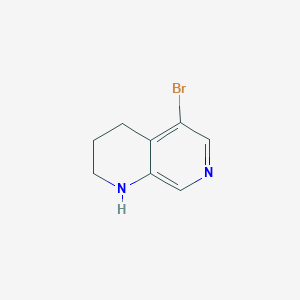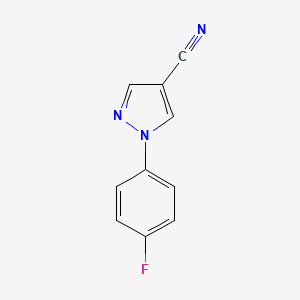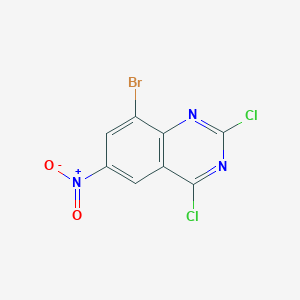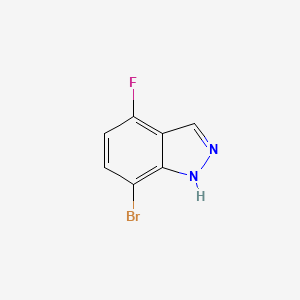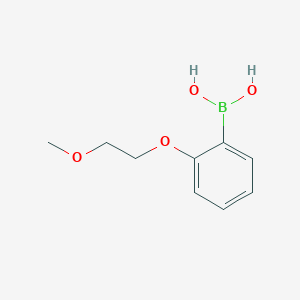
2-(2-甲氧基乙氧基)苯硼酸
描述
“2-(2-Methoxyethoxy)phenylboronic acid” is a boronic acid derivative with the molecular formula C9H13BO4 . It is used in various research applications .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyethoxy)phenylboronic acid” consists of a phenyl ring attached to a boronic acid group (BO3H2) and a 2-methoxyethoxy group . The average mass of the molecule is 196.008 Da .Physical And Chemical Properties Analysis
“2-(2-Methoxyethoxy)phenylboronic acid” is a solid substance . It has a molecular weight of 196.01 . More specific physical and chemical properties like melting point, boiling point, etc., are not provided in the search results.科学研究应用
Sensing Applications
Specific Scientific Field
Chemical Sensing and Biochemistry
Summary of the Application
Phenylboronic acids, including 2-(2-METHOXYETHOXY)PHENYLBORONIC ACID, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
Methods of Application or Experimental Procedures
The key interaction of boronic acids with diols allows their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
Results or Outcomes
The interaction of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions leads to their utility in various sensing applications .
Therapeutic Applications
Specific Scientific Field
Medicinal Chemistry and Pharmacology
Summary of the Application
Phenylboronic acids are also used in the development of therapeutics . They have been used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Methods of Application or Experimental Procedures
Phenylboronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Results or Outcomes
Phenylboronic acids have demonstrated their crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .
Biological Labelling
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
Phenylboronic acids have been used for biological labelling . This involves the use of boronic acids to label or tag biological molecules, which can then be detected or tracked .
Methods of Application or Experimental Procedures
The key interaction of boronic acids with diols allows their utility in biological labelling . This can involve the use of boronic acids to label proteins or other biological molecules .
Results or Outcomes
The use of boronic acids in biological labelling has allowed for the tracking and detection of various biological molecules .
Separation Technologies
Specific Scientific Field
Summary of the Application
Phenylboronic acids have been used in separation technologies . This involves the use of boronic acids to separate different types of molecules based on their interactions with the boronic acid .
Methods of Application or Experimental Procedures
The interaction of boronic acids with diols allows their utility in separation technologies . This can involve the use of boronic acids in chromatography or other separation techniques .
Results or Outcomes
The use of boronic acids in separation technologies has allowed for the efficient separation of different types of molecules .
Electrophoresis of Glycated Molecules
Specific Scientific Field
Biochemistry and Analytical Chemistry
Summary of the Application
Phenylboronic acids have been used for electrophoresis of glycated molecules . This involves the use of boronic acids to separate or analyze glycated molecules, which are molecules that have a sugar molecule attached to them .
Methods of Application or Experimental Procedures
The interaction of boronic acids with diols allows their utility in electrophoresis of glycated molecules . This can involve the use of boronic acids in electrophoresis techniques .
Results or Outcomes
The use of boronic acids in electrophoresis of glycated molecules has allowed for the efficient separation and analysis of these molecules .
Controlled Release of Insulin
Specific Scientific Field
Pharmacology and Biomedical Engineering
Summary of the Application
Phenylboronic acids have been used in polymers for the controlled release of insulin . This involves the use of boronic acids in the design of drug delivery systems .
Results or Outcomes
The use of boronic acids in the controlled release of insulin has allowed for the development of more effective and responsive drug delivery systems .
安全和危害
The safety data sheet indicates that “2-(2-Methoxyethoxy)phenylboronic acid” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
属性
IUPAC Name |
[2-(2-methoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUUWXVSSBFFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595571 | |
| Record name | [2-(2-Methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Methoxyethoxy)phenyl)boronic acid | |
CAS RN |
1122568-09-5 | |
| Record name | [2-(2-Methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

